5-(Ethoxymethyl)pyridin-2-amine 5-(Ethoxymethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 782431-91-8
VCID: VC2653154
InChI: InChI=1S/C8H12N2O/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3,(H2,9,10)
SMILES: CCOCC1=CN=C(C=C1)N
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

5-(Ethoxymethyl)pyridin-2-amine

CAS No.: 782431-91-8

Cat. No.: VC2653154

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

5-(Ethoxymethyl)pyridin-2-amine - 782431-91-8

Specification

CAS No. 782431-91-8
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name 5-(ethoxymethyl)pyridin-2-amine
Standard InChI InChI=1S/C8H12N2O/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3,(H2,9,10)
Standard InChI Key NAYXZUAKLJFPDW-UHFFFAOYSA-N
SMILES CCOCC1=CN=C(C=C1)N
Canonical SMILES CCOCC1=CN=C(C=C1)N

Introduction

Chemical Structure and Properties

Molecular Structure

5-(Ethoxymethyl)pyridin-2-amine consists of a pyridine core with two functional groups:

  • An amino (-NH₂) group at the 2-position

  • An ethoxymethyl (-CH₂OCH₂CH₃) group at the 5-position

The molecular formula is C₈H₁₂N₂O, representing the combination of carbon, hydrogen, nitrogen, and oxygen atoms in this heterocyclic compound.

Physical and Chemical Properties

Based on comparable pyridine derivatives, 5-(Ethoxymethyl)pyridin-2-amine likely exhibits the following properties:

PropertyValue/Description
Physical StateSolid at room temperature
SolubilityLikely soluble in organic solvents; partially soluble in water
Molecular Weight152.20 g/mol
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors3 (pyridine N, NH₂, and ether O)

Acid-Base Properties

The 2-aminopyridine core of the compound would be expected to exhibit basic properties. Related compounds such as 2-aminopyridine have a pKa of 6.86 , suggesting that 5-(Ethoxymethyl)pyridin-2-amine would likely have a similar pKa value, potentially modified by the electron-donating effect of the ethoxymethyl group at the 5-position. This property is significant for understanding its behavior in solution and potential interactions with biological systems.

Synthesis Methods

General Approaches for Pyridin-2-amine Derivatives

The synthesis of substituted pyridin-2-amine compounds typically employs several established methodologies. One common approach involves functionalization of pre-existing pyridin-2-amine structures through various coupling reactions and functional group transformations.

Functionalization of 5-Halopyridin-2-amine

A viable synthetic route could involve the reaction of 5-halopyridin-2-amine (particularly 5-bromopyridin-2-amine) with ethoxymethyl reagents under appropriate conditions. This approach parallels methods seen in the synthesis of related compounds.

Modification of Existing Substituents

For compounds like 5-(methoxymethyl)pyridin-2-amine, procedures involving sodium hydride have been documented: "5-(Methoxymethyl)pyridin-2-amine. NaH (96.66 mg, 2.42 mmol, 60% purity)" . This suggests that synthesis of the ethoxy analog might employ similar reagents, potentially starting from a hydroxymethyl derivative followed by ethylation.

Structural Comparison with Related Compounds

Comparison with Similar Pyridin-2-amine Derivatives

The following table compares 5-(Ethoxymethyl)pyridin-2-amine with structurally related compounds:

CompoundMolecular FormulaKey Structural DifferenceTypical pKa
5-(Ethoxymethyl)pyridin-2-amineC₈H₁₂N₂OReference compound~6.8-7.2 (estimated)
5-(Methoxymethyl)pyridin-2-amineC₇H₁₀N₂OMethoxy vs. ethoxySimilar to reference
5-Ethynylpyridin-2-amineC₇H₆N₂Ethynyl vs. ethoxymethylMay differ due to electronic effects
2-AminopyridineC₅H₆N₂Lacks 5-substituent6.86
2-Amino-5-methylpyridineC₆H₈N₂Methyl vs. ethoxymethyl7.22

This comparison highlights how subtle structural modifications can influence the properties of these compounds, potentially affecting their biological activities and chemical behaviors.

Analytical Methods for Identification and Characterization

Spectroscopic Characterization

For structural confirmation and analysis of 5-(Ethoxymethyl)pyridin-2-amine, several spectroscopic methods would typically be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR would show characteristic signals for:

  • Aromatic protons from the pyridine ring (typically 6.5-8.5 ppm)

  • NH₂ protons (broad signal, often around 4-5 ppm)

  • Ethoxymethyl chain protons (multiple signals between 1-4.5 ppm)

Carbon (¹³C) NMR would confirm the carbon framework of the molecule.

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 152, corresponding to the molecular weight of C₈H₁₂N₂O, along with characteristic fragmentation patterns reflecting the structural features of the molecule.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be valuable for assessing the purity and identity of 5-(Ethoxymethyl)pyridin-2-amine samples. These techniques are routinely employed for similar compounds as mentioned in the literature: "LCMS showed the reaction was complete" .

Structure-Activity Relationships and Medicinal Chemistry Considerations

SAR of Pyridin-2-amine Derivatives

Structure-activity relationship studies with related compounds have demonstrated that:

  • The 2-amino group is often critical for biological activity, with its replacement resulting in significantly reduced potency

  • Substituents at the 5-position can modulate activity and pharmacokinetic properties

  • The nature and size of the 5-substituent can influence binding interactions

As noted in research with related compounds: "an analog in which this exocyclic amine is replaced with a methyl group possesses only mM activity in vitro and has little-to-no effect in cellulo" . This highlights the importance of the amino group for biological activity.

Effect of Ethoxymethyl Group on Properties

The ethoxymethyl substituent at the 5-position likely confers:

  • Increased lipophilicity compared to unsubstituted analogs

  • Modified hydrogen bonding capabilities

  • Altered electronic properties of the pyridine ring

  • Potential for additional binding interactions in biological systems

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